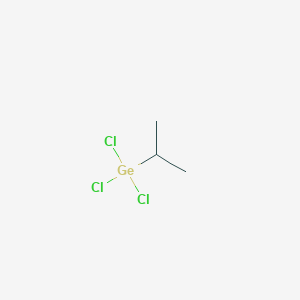
Germane, trichloro(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germane, trichloro(1-methylethyl)-: is a chemical compound with the molecular formula C₄H₉Cl₃Ge . It is a derivative of germane, where three chlorine atoms and one 1-methylethyl group are attached to the germanium atom. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Germane, trichloro(1-methylethyl)- typically involves the reaction of germanium tetrachloride with isopropyl chloride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: On an industrial scale, the production of Germane, trichloro(1-methylethyl)- involves the chlorination of germanium compounds followed by the introduction of the 1-methylethyl group. This process is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Germane, trichloro(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: It can be reduced to form lower chlorides of germanium.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium alkoxides or amines are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include germanium dioxide, lower chlorides of germanium, and various substituted germanium compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Germane, trichloro(1-methylethyl)- is used as a precursor in the synthesis of organogermanium compounds. It is also employed in the study of germanium chemistry and its reactivity.
Biology and Medicine: In biological research, this compound is used to investigate the effects of germanium-containing compounds on biological systems
Industry: Industrially, Germane, trichloro(1-methylethyl)- is used in the production of semiconductors and other electronic materials. It is also utilized in the manufacturing of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Germane, trichloro(1-methylethyl)- involves its interaction with various molecular targets. The chlorine atoms and the 1-methylethyl group influence the reactivity and stability of the compound. The pathways involved in its reactions include nucleophilic substitution and electrophilic addition, depending on the reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Trichlorogermane (GeHCl₃): Similar in structure but lacks the 1-methylethyl group.
Tetrachlorogermane (GeCl₄): Contains four chlorine atoms and no 1-methylethyl group.
Methyltrichlorogermane (CH₃GeCl₃): Contains a methyl group instead of a 1-methylethyl group.
Uniqueness: Germane, trichloro(1-methylethyl)- is unique due to the presence of the 1-methylethyl group, which imparts distinct chemical properties and reactivity compared to other germanium chlorides. This uniqueness makes it valuable in specific chemical syntheses and industrial applications.
Eigenschaften
CAS-Nummer |
18689-03-7 |
|---|---|
Molekularformel |
C3H7Cl3Ge |
Molekulargewicht |
222.1 g/mol |
IUPAC-Name |
trichloro(propan-2-yl)germane |
InChI |
InChI=1S/C3H7Cl3Ge/c1-3(2)7(4,5)6/h3H,1-2H3 |
InChI-Schlüssel |
NFPJZAYCAMHYDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Ge](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


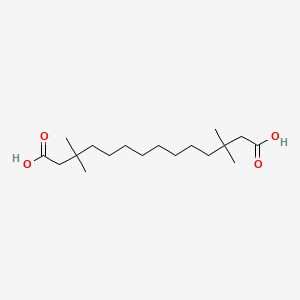
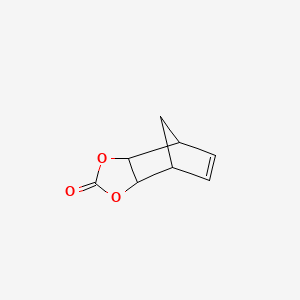
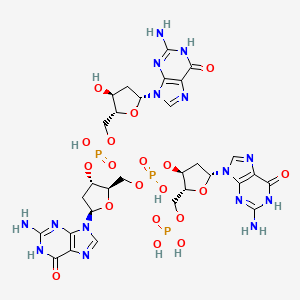
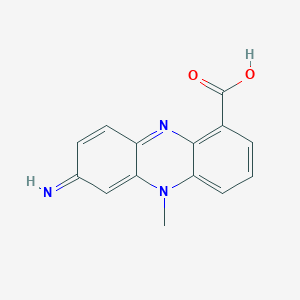
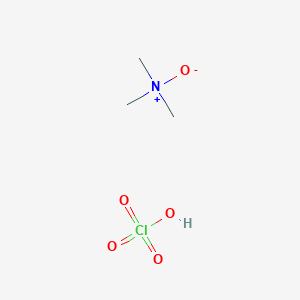
![butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14698559.png)

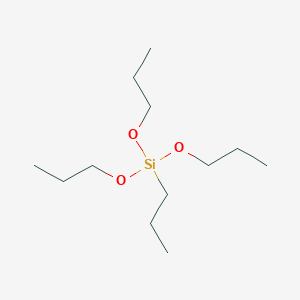

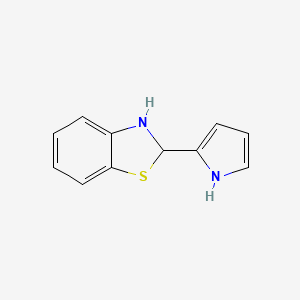
![Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate](/img/structure/B14698587.png)
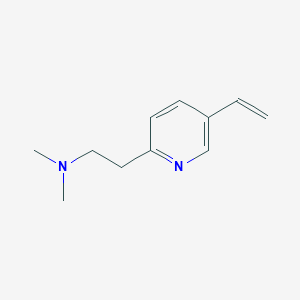
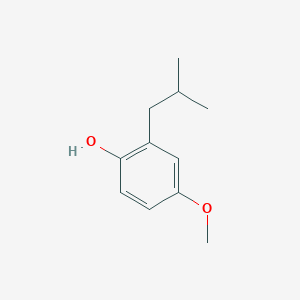
![7H-Benz[de]anthracen-7-one, 4,9-dichloro-](/img/structure/B14698610.png)
